Dideschloro Florfenicol-d3: A Technical Guide for Researchers
Dideschloro Florfenicol-d3: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Application, and Analysis of a Key Stable Isotope-Labeled Standard
Introduction
Dideschloro Florfenicol-d3 is the deuterium-labeled form of [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide.[1][2] It is a stable isotope-labeled analog of a derivative of Florfenicol (B1672845), a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine.[3][4] Due to its isotopic labeling, Dideschloro Florfenicol-d3 serves as an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods, ensuring accuracy and precision in the detection of Florfenicol and its related compounds in complex matrices. This guide provides a comprehensive overview of its properties, the mechanism of action of its parent compound, and its application in analytical methodologies.
Core Compound Data
The fundamental properties of Dideschloro Florfenicol-d3 and its parent compounds are summarized below for comparative analysis.
| Property | Dideschloro Florfenicol-d3 | Dideschloro Florfenicol (unlabeled) | Florfenicol |
| Molecular Formula | C₁₂H₁₃D₃FNO₄S[5] | C₁₂H₁₆FNO₄S[6] | C₁₂H₁₄Cl₂FNO₄S[7] |
| Molecular Weight | 292.34 g/mol [5] | 289.32 g/mol [6] | 358.21 g/mol [7] |
| CAS Number | 2714484-53-2[2][5] | 138872-76-1[1][2] | 73231-34-2[7] |
| Synonyms | [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[1] | [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide[6] | 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[7] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The biological activity of Dideschloro Florfenicol-d3 is intrinsically linked to its parent compound, Florfenicol. Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][8] This is achieved through its binding to the 50S ribosomal subunit, which in turn blocks the peptidyl transferase step of protein elongation.[3][9] This mechanism is similar to that of chloramphenicol (B1208) and thiamphenicol.[9]
Metabolic Pathways of Florfenicol
Understanding the metabolism of Florfenicol is crucial for analytical studies. Florfenicol is metabolized in vivo into several key compounds. The primary metabolite is Florfenicol amine, which is often used as a marker residue for the detection of Florfenicol use in animal products.[10] Other metabolites include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[11]
Experimental Protocols: Analysis of Florfenicol and Metabolites
The quantification of Florfenicol and its metabolites in biological samples is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12][13] Dideschloro Florfenicol-d3 is an ideal internal standard for this application.
Sample Preparation and Extraction
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Homogenization: Homogenize 1-5 grams of tissue sample (e.g., muscle, liver) with a suitable buffer.
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Internal Standard Spiking: Spike the homogenate with a known concentration of Dideschloro Florfenicol-d3 solution.
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Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate.[12] Vortex and centrifuge to separate the organic and aqueous layers.
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Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13]
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Florfenicol, its metabolites, and Dideschloro Florfenicol-d3 are monitored for quantification and confirmation.
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Conclusion
Dideschloro Florfenicol-d3 is a critical analytical tool for researchers and drug development professionals. While not intended for therapeutic use, its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of Florfenicol and its related compounds. The methodologies outlined in this guide, leveraging the unique properties of Dideschloro Florfenicol-d3, enable robust and reliable monitoring of this important veterinary antibiotic in various matrices.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Dideschloro Florfenicol | CAS#:138872-76-1 | Chemsrc [chemsrc.com]
- 7. Florfenicol | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
